1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-5-7(10(14,15)16)3-6(9(11,12)13)4-8(5)17-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONITQGJROZTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 1 Methoxy 2 Methyl 3,5 Bis Trifluoromethyl Benzene
Regioselective Trifluoromethylation Strategies
The introduction of trifluoromethyl (CF₃) groups onto an aromatic ring is a pivotal step in the synthesis of the target molecule. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the aromatic ring, making the choice of trifluoromethylation strategy crucial. Several powerful methods have been developed, each with its own advantages and mechanistic pathways.
Direct Trifluoromethylation of Aromatic Precursors
Direct C-H trifluoromethylation offers an atom-economical approach to installing CF₃ groups, avoiding the need for pre-functionalized substrates. These reactions often proceed via radical mechanisms, where a trifluoromethyl radical is generated and attacks the aromatic ring. The regioselectivity of these reactions can be influenced by the electronic properties of the existing substituents and, in some cases, can be controlled by external factors. For instance, the use of cyclodextrins as additives has been shown to improve the regioselectivity of radical C-H trifluoromethylation of some aromatic compounds by encapsulating the substrate within the cyclodextrin (B1172386) cavity. mdpi.com While direct trifluoromethylation of a simple 2-methylanisole (B146520) precursor would likely lead to a mixture of isomers, this strategy can be effective when the electronic biases of the substrate strongly favor a particular substitution pattern. mdpi.comharvard.edu
Transition Metal-Mediated Trifluoromethylation Approaches (e.g., Copper-Catalyzed Methods)
Transition metal catalysis, particularly with copper, has become a cornerstone of modern trifluoromethylation chemistry. chemicalbook.com Copper-catalyzed methods often involve the cross-coupling of an aryl halide or an arylboronic acid with a trifluoromethyl source. These reactions offer excellent functional group tolerance and can provide high yields.
A common approach involves the use of a copper(I) salt to mediate the transfer of a CF₃ group from a suitable reagent, such as TMSCF₃ (Ruppert-Prakash reagent) or trifluoroacetate (B77799) derivatives, to an aryl halide. chemicalbook.com The mechanism is believed to involve the formation of a Cu-CF₃ species, which then undergoes reductive elimination with the aryl halide to form the desired product. The choice of ligands, bases, and solvents can significantly impact the efficiency of these reactions.
Electrocatalytic and Photoredox-Enabled Trifluoromethylation
In recent years, electrocatalytic and photoredox-enabled methods have emerged as powerful and sustainable alternatives for generating trifluoromethyl radicals under mild conditions. chemicalbook.com Photoredox catalysis, often employing ruthenium or iridium complexes, utilizes visible light to initiate a single-electron transfer (SET) process, generating a CF₃ radical from a suitable precursor like CF₃I or Togni's reagents. chemicalbook.com This radical can then engage in C-H functionalization of aromatic compounds. chemicalbook.com
Electrocatalysis offers another avenue for the generation of trifluoromethyl radicals through controlled potential electrolysis, thereby avoiding the use of stoichiometric chemical oxidants or reductants. These methods are valued for their high functional group tolerance and amenability to process optimization.
Trifluoromethylation via Organometallic Intermediates (e.g., Arylsilanes, Arylboronic Acids, Grignard Reagents)
Organometallic intermediates, such as arylsilanes, arylboronic acids, and Grignard reagents, are versatile precursors for the introduction of trifluoromethyl groups. Cross-coupling reactions of these organometallics with a trifluoromethylating agent, often catalyzed by palladium or copper, are highly efficient and regioselective.
Arylboronic acids, in particular, are widely used due to their stability and commercial availability. The copper-catalyzed trifluoromethylation of arylboronic acids provides a reliable method for the formation of C-CF₃ bonds under relatively mild conditions. The reaction typically involves the transmetalation of the aryl group from boron to copper, followed by reductive elimination to yield the trifluoromethylated arene.
| Trifluoromethylation Strategy | Key Features | Typical Precursors |
| Direct C-H Trifluoromethylation | Atom-economical, avoids pre-functionalization. | Unsubstituted or substituted arenes. |
| Transition Metal-Mediated | High efficiency, good functional group tolerance. | Aryl halides, arylboronic acids. |
| Electrocatalytic/Photoredox | Mild reaction conditions, sustainable. | Aromatic C-H bonds, various CF₃ sources. |
| Via Organometallic Intermediates | High regioselectivity, versatile. | Arylboronic acids, arylsilanes, Grignard reagents. |
Controlled Installation of Methoxy (B1213986) and Methyl Substituents
The precise placement of the methoxy and methyl groups on the bis(trifluoromethyl)benzene scaffold is critical for the synthesis of the target molecule. A logical and efficient synthetic route involves the initial synthesis of a key intermediate, 3,5-bis(trifluoromethyl)anisole (B1333870), followed by the regioselective introduction of the methyl group.
The synthesis of 3,5-bis(trifluoromethyl)anisole can be achieved through two primary routes:
From 3,5-bis(trifluoromethyl)phenol (B1329299): A straightforward Williamson ether synthesis, involving the reaction of 3,5-bis(trifluoromethyl)phenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate, affords the desired anisole (B1667542) derivative in good yield. wikipedia.org
From 1-bromo-3,5-bis(trifluoromethyl)benzene: A copper-catalyzed nucleophilic substitution of 1-bromo-3,5-bis(trifluoromethyl)benzene with sodium methoxide (B1231860) provides an alternative route to 3,5-bis(trifluoromethyl)anisole. wikipedia.org
With the key intermediate, 3,5-bis(trifluoromethyl)anisole, in hand, the final and most challenging step is the regioselective introduction of the methyl group at the C2 position.
Ortho-C-H Methoxylation Techniques and Directed Functionalization
While the title of this subsection refers to methoxylation, the key transformation for the synthesis of 1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene from 3,5-bis(trifluoromethyl)anisole is actually a methylation. The principle of directed ortho-metalation (DoM) is a powerful strategy to achieve this.
In this approach, the methoxy group of the anisole derivative acts as a directed metalation group (DMG). The heteroatom of the DMG coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), which then selectively deprotonates the adjacent ortho-position due to its increased acidity. The strong electron-withdrawing nature of the two trifluoromethyl groups at the meta-positions further enhances the acidity of the ortho-protons, making this deprotonation highly favorable at the C2 (and C6) position.
The resulting aryllithium intermediate is then quenched with an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to install the methyl group exclusively at the ortho-position, yielding the final target molecule, this compound. This directed functionalization strategy offers excellent regiocontrol, which would be difficult to achieve using traditional electrophilic aromatic substitution methods like Friedel-Crafts alkylation on such a deactivated ring system.
| Reaction Step | Reagents and Conditions | Product |
| Williamson Ether Synthesis | 3,5-bis(trifluoromethyl)phenol, CH₃I, K₂CO₃ | 3,5-bis(trifluoromethyl)anisole |
| Nucleophilic Aromatic Substitution | 1-bromo-3,5-bis(trifluoromethyl)benzene, NaOCH₃, Cu(I) catalyst | 3,5-bis(trifluoromethyl)anisole |
| Directed Ortho-Metalation and Methylation | 3,5-bis(trifluoromethyl)anisole, n-BuLi or sec-BuLi, then CH₃I | This compound |
Selective Methylation Protocols for Polyfunctionalized Arenes
The introduction of a methyl group at the C2 position of the 1-methoxy-3,5-bis(trifluoromethyl)benzene core is a critical transformation. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the aromatic ring, making classical electrophilic aromatic substitution challenging and prone to regioselectivity issues. Therefore, more advanced techniques are required.
One plausible approach involves the directed ortho-metalation (DoM) of a suitable precursor. While the methoxy group in anisole is a well-established directing group for lithiation at the ortho position, the electronic effects of the trifluoromethyl groups in 3,5-bis(trifluoromethyl)anisole would likely influence the acidity of the ring protons. Research on the lithiation of 1,3-bis(trifluoromethyl)benzene (B1330116) has shown that metalation can occur, leading to the formation of 2,6-bis(trifluoromethyl)benzoic acid upon carboxylation, indicating that the C2 position is accessible.
A potential synthetic sequence could commence with 3,5-bis(trifluoromethyl)phenol. Protection of the hydroxyl group, for instance as a bulky silyl (B83357) ether, could be followed by a directed ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting aryllithium species could then be quenched with a methylating agent, for example, methyl iodide, to install the methyl group at the C2 position. Subsequent deprotection and methylation of the phenolic hydroxyl group would yield the target molecule.
Table 1: Proposed Reagents for Selective Methylation via DoM
| Step | Reagent/Condition | Purpose |
| 1 | 3,5-bis(trifluoromethyl)phenol | Starting Material |
| 2 | R3SiCl, Base | Protection of hydroxyl group |
| 3 | n-BuLi or sec-BuLi, TMEDA | Directed ortho-lithiation |
| 4 | CH3I | Methylation of the aromatic ring |
| 5 | Deprotection agent (e.g., TBAF) | Removal of silyl protecting group |
| 6 | Methylating agent (e.g., CH3I, K2CO3) | Methylation of the hydroxyl group |
Multicomponent Coupling and Cascade Reactions for Convergent Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound has not been reported, the construction of the polysubstituted benzene (B151609) ring could be envisioned through a convergent strategy.
A hypothetical MCR could involve the cycloaddition of a suitably substituted trifluoromethyl-containing alkyne with other simple building blocks. Cascade reactions, where the product of an initial reaction undergoes further spontaneous transformations, could also be employed. For example, a reaction cascade initiated by a Michael addition of a nucleophile to a trifluoromethylated acceptor could be followed by an intramolecular cyclization and aromatization to build the desired benzene ring with the required substitution pattern.
Chemo- and Regioselectivity Control in Aromatic Functionalization
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of a polysubstituted arene like this compound. The directing effects of the existing substituents play a crucial role in any subsequent functionalization step.
As discussed in section 2.2.2, directed ortho-metalation is a powerful tool for controlling regioselectivity. The methoxy group is a potent ortho-directing group. In the case of 3,5-bis(trifluoromethyl)anisole, the two trifluoromethyl groups are meta-directing for electrophilic aromatic substitution, which further complicates predicting the outcome of classical reactions. However, in a DoM reaction, the lithiation is directed to the position adjacent to the coordinating methoxy group. The steric hindrance from the trifluoromethyl groups might influence the rate and feasibility of the reaction but is not expected to change the fundamental regioselectivity of the lithiation to the C2 and C6 positions. The challenge would then be to achieve selective mono-methylation.
The interplay of steric and electronic factors is critical. The bulky trifluoromethyl groups may sterically hinder the approach of the organolithium base and the subsequent electrophile to the C2 and C6 positions. However, the inductive electron-withdrawing effect of the CF3 groups increases the acidity of the ring protons, potentially facilitating deprotonation. Careful optimization of reaction conditions, including the choice of base, solvent, temperature, and electrophile, would be necessary to achieve the desired outcome.
Sustainable and Atom-Economical Synthetic Pathways
The principles of green chemistry, such as atom economy and the use of sustainable reagents and conditions, are increasingly important in chemical synthesis. The development of synthetic routes to this compound should ideally incorporate these principles.
Atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product, is a key metric. wikipedia.orgwordpress.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. buecher.de Therefore, designing a synthesis that relies on cycloaddition or C-H activation/functionalization pathways would be more atom-economical than a multi-step linear sequence involving protecting groups and leaving groups.
The use of catalytic methods , such as the transition-metal-catalyzed C-H activation mentioned earlier, is a cornerstone of sustainable synthesis. Catalytic reactions reduce the amount of waste generated compared to stoichiometric reactions. Furthermore, the development of processes that utilize greener solvents, operate at lower temperatures, and reduce the number of purification steps would contribute to a more sustainable synthesis.
Flow chemistry represents a modern and sustainable approach to chemical synthesis. mit.eduvapourtec.comacs.org Performing reactions in a continuous flow system can offer improved safety, better heat and mass transfer, and the ability to handle reactive intermediates. thieme-connect.com A flow-based synthesis of the target molecule could potentially streamline the process, reduce reaction times, and minimize waste. For example, the generation of a reactive organometallic intermediate and its immediate reaction with a methylating agent could be efficiently performed in a flow reactor.
Reactivity and Mechanistic Investigations of 1 Methoxy 2 Methyl 3,5 Bis Trifluoromethyl Benzene
Electrophilic Aromatic Substitution Reactions on the Core Structure
Electrophilic aromatic substitution (EAS) on this molecule is expected to be significantly hindered. The benzene (B151609) ring is heavily deactivated by the two trifluoromethyl groups, making it much less nucleophilic than benzene itself. youtube.com However, the activating methoxy (B1213986) and methyl groups will direct any incoming electrophile to the positions ortho and para relative to them.
The potential sites for electrophilic attack are C4 and C6.
Position C6: This position is ortho to the methoxy group and para to one of the trifluoromethyl groups.
Position C4: This position is para to the methoxy group, ortho to a trifluoromethyl group, and meta to the other trifluoromethyl group.
The directing effects of the substituents can be summarized as follows:
-OCH3 group (at C1): Strongly directs ortho (C2, C6) and para (C4). Since C2 is already substituted, it directs to C4 and C6.
-CH3 group (at C2): Weakly directs ortho (C1, C3) and para (C5). Since these positions are already substituted, its influence is less direct on the remaining open positions.
-CF3 groups (at C3 and C5): Strongly direct meta to themselves. The C3-CF3 group directs to C1 and C5 (already substituted) and to the open C4 position (which is meta). The C5-CF3 group directs to C1 and C3 (already substituted) and to the open C6 position (which is meta).
| Position of Attack | Directing Influence | Predicted Outcome |
| C4 | Para to -OCH3, Ortho to -CF3 | Minor Product (if any) |
| C6 | Ortho to -OCH3, Meta to -CF3 | Major Product (if any) |
Nucleophilic Aromatic Substitution Pathways and Reactivity
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly for derivatives containing a leaving group. The presence of two strong electron-withdrawing trifluoromethyl groups makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
For an SNAr reaction to occur, a suitable leaving group (like a halide) would need to be present on the ring. If, for example, a chlorine atom were at the C4 or C6 position, a nucleophile could displace it. The reaction proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing -CF3 groups are very effective at stabilizing this negative charge through their inductive effect, especially when they are positioned ortho or para to the site of nucleophilic attack. youtube.com
Given the structure, if a leaving group were present at C4, the negative charge in the Meisenheimer intermediate could be delocalized and stabilized by the adjacent -CF3 group at C3 and the para -CF3 group at C5. This would make derivatives of 1-methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene good candidates for SNAr reactions. nih.govnih.gov
Radical Reactions and Mechanistic Pathways
The trifluoromethyl groups on the benzene ring can influence its reactivity in radical reactions. For instance, photocatalytic methods have been developed for the radical trifluoromethylation of arenes. rsc.orgresearchgate.net While the target molecule is already trifluoromethylated, it could potentially undergo other radical reactions, such as radical C-H amination. However, studies have shown that arenes bearing strong electron-withdrawing groups like trifluoromethyl often fail to form amination products under certain photocatalytic conditions. acs.org
The reaction would likely proceed via the formation of a radical intermediate. A photocatalyst could initiate the formation of a trifluoromethyl radical which then adds to the aromatic ring, forming a cyclohexadienyl radical. rsc.org Subsequent steps would lead to the final product. The presence of the activating -OCH3 and -CH3 groups could influence the position of radical attack, likely favoring the more electron-rich sites that are not sterically hindered.
Deprotonative Metalation and Directed ortho-Metalation Studies
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org The methoxy group is a well-known DMG. uwindsor.ca In a typical DoM reaction, an organolithium reagent coordinates to the heteroatom of the DMG (the oxygen of the methoxy group) and selectively deprotonates the nearest ortho position. wikipedia.org
For this compound, the methoxy group at C1 has two ortho positions: C2 and C6.
Position C2: This position is blocked by a methyl group.
Position C6: This is the only available ortho position.
Therefore, it is highly probable that treatment with a strong base like n-butyllithium would result in selective deprotonation at the C6 position to form an aryllithium intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups exclusively at the C6 position. The trifluoromethyl group at C5 would also increase the acidity of the adjacent C6 proton, potentially facilitating the metalation process.
Cross-Coupling Reactions Involving Derivatives (e.g., Suzuki, Negishi, Buchwald-Hartwig)
To participate in cross-coupling reactions, the aromatic ring typically needs to be functionalized with a halide (e.g., Br, I) or a triflate. These derivatives of this compound would be valuable substrates for forming new carbon-carbon or carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: A bromo or iodo derivative (e.g., at the C4 or C6 position) could be coupled with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction is robust and tolerates a wide variety of functional groups. acs.org
Negishi Coupling: An aryl halide derivative could react with an organozinc reagent, catalyzed by a palladium or nickel complex.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond, coupling an aryl halide or triflate derivative with an amine.
The electronic nature of the substrate can influence the efficiency of these reactions. The electron-deficient nature of the ring, due to the -CF3 groups, can often facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Oxidative and Reductive Transformations of the Aromatic System
The aromatic system of this compound is generally robust. However, the substituents can undergo oxidative or reductive transformations.
Oxidative Transformations: The methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The aromatic ring itself is resistant to oxidation due to the deactivating trifluoromethyl groups.
Reductive Transformations: The trifluoromethyl groups are typically very stable to reduction. However, methods for the hydrodefluorination of unactivated trifluoromethylarenes have been developed using photocatalysis, which can selectively convert a -CF3 group into a -CF2H or -CFH2 group. nih.gov Such a transformation on this molecule would likely require specific catalytic systems designed to activate the strong C-F bonds. Birch reduction is unlikely to be effective due to the strongly deactivating groups.
Investigation of Reaction Intermediates and Transition State Structures
Detailed investigation of reaction intermediates and transition states for reactions involving this specific molecule would require computational chemistry studies, such as those using Density Functional Theory (DFT). aip.orgrsc.org
Electrophilic Aromatic Substitution: For an EAS reaction, the key intermediate is the σ-complex or Wheland intermediate. diva-portal.org DFT calculations could model the relative energies of the intermediates formed by attack at C4 versus C6. These calculations would likely confirm that the transition state leading to the C6-substituted product is lower in energy due to the superior stabilization provided by the ortho-methoxy group compared to the destabilizing effect of the ortho-trifluoromethyl group for attack at C4. nih.gov
Nucleophilic Aromatic Substitution: For SNAr reactions, the crucial intermediate is the Meisenheimer complex. libretexts.org Computational studies could map the potential energy surface for the addition of a nucleophile and the subsequent departure of the leaving group, elucidating the stabilizing effect of the two trifluoromethyl groups on the anionic intermediate.
Directed ortho-Metalation: The transition state for the deprotonation at C6 could be modeled to understand the role of the lithium reagent's coordination to the methoxy group in lowering the activation energy for the C-H bond cleavage.
Such computational studies provide invaluable insights into reaction mechanisms, regioselectivity, and the electronic structure of transient species that are difficult to observe experimentally. aip.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene by providing information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the methyl and methoxy (B1213986) substituents. The aromatic region would likely display two singlets, or two closely coupled doublets, for the protons at the C4 and C6 positions of the benzene (B151609) ring. The methyl group protons (at C2) would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The methoxy group protons (at C1) would also present as a singlet, expected to be slightly more downfield, around δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR: The carbon-13 NMR spectrum provides a detailed map of the carbon skeleton. The spectrum would be expected to show ten distinct signals, one for each unique carbon atom in the molecule. The carbon atoms of the two trifluoromethyl (CF₃) groups would appear as quartets due to coupling with the three fluorine atoms, with a characteristic large coupling constant (¹JCF). The aromatic carbons would resonate in the typical downfield region (δ 110-160 ppm), with the carbons directly bonded to the electron-withdrawing trifluoromethyl groups (C3 and C5) and the oxygen of the methoxy group (C1) being significantly deshielded. The carbon of the methyl group would appear at a higher field, typically around δ 15-25 ppm, while the methoxy carbon would be found in the δ 55-65 ppm region.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp singlet is expected for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift of this signal, typically in the range of δ -60 to -65 ppm (relative to CFCl₃), is highly sensitive to the electronic environment of the benzene ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.5-7.8 | s (or d) | Ar-H (C4, C6) |
| ¹H | ~3.8-4.0 | s | -OCH₃ |
| ¹H | ~2.0-2.5 | s | -CH₃ |
| ¹³C | ~155-160 | s | C1 (-OCH₃) |
| ¹³C | ~125-135 | s | C2 (-CH₃) |
| ¹³C | ~130-135 | q (¹JCF ≈ 270-280 Hz) | C3, C5 (-CF₃) |
| ¹³C | ~115-125 | s | C4, C6 |
| ¹³C | ~120-125 | q (¹JCF ≈ 270-280 Hz) | -CF₃ |
| ¹³C | ~55-65 | s | -OCH₃ |
| ¹³C | ~15-25 | s | -CH₃ |
| ¹⁹F | ~ -60 to -65 | s | -CF₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.
IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong C-F stretching vibrations from the trifluoromethyl groups are anticipated in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group should give rise to a distinct band around 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: The Raman spectrum would complement the IR data. Aromatic ring vibrations, particularly the ring breathing mode, are often strong in Raman spectra. The symmetric stretching of the C-CF₃ bonds may also be more prominent in the Raman spectrum compared to the IR.
Table 2: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| >3000 | Medium | Aromatic C-H stretch |
| <3000 | Medium-Strong | Aliphatic C-H stretch (-CH₃, -OCH₃) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| 1100-1350 | Very Strong | C-F stretch (-CF₃) |
| 1000-1100 | Strong | C-O stretch (-OCH₃) |
Note: Predicted values are based on typical vibrational frequencies for similar functional groups.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₈F₆O), the calculated exact mass is approximately 258.0479 g/mol . HRMS analysis would confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion, or the loss of a trifluoromethyl radical (•CF₃). The cleavage of the C-O bond could also lead to the formation of a substituted tropylium (B1234903) ion. Analysis of these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination (for relevant derivatives)
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if the compound is a liquid or oil at room temperature, the technique can be applied to solid derivatives. For instance, the crystal structure of a derivative like 1-(3,5-bis(trifluoromethyl)phenyl)ethanone has been determined, providing valuable insights into the geometry and packing of the 3,5-bis(trifluoromethyl)phenyl moiety. eurjchem.com
Should a suitable crystal of the target compound or a close derivative be obtained, X-ray crystallography would provide unambiguous proof of its molecular structure. It would reveal precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule in the solid state. This technique would also elucidate any intermolecular interactions, such as C-H···F or π-π stacking, that govern the crystal packing.
Application of Advanced Spectroscopic Techniques for Mechanistic Studies (e.g., UV-Vis, EPR)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic transitions within the molecule. Aromatic compounds typically exhibit characteristic absorptions in the UV region. For this compound, π→π* transitions of the benzene ring are expected. The substitution pattern, including the electron-donating methoxy and methyl groups and the electron-withdrawing trifluoromethyl groups, will influence the position (λ_max) and intensity (ε) of these absorption bands. While not typically used for primary structural elucidation of such a molecule, UV-Vis spectroscopy can be valuable in mechanistic studies to monitor reaction kinetics or detect the formation of intermediates that possess a chromophore.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. In the context of this compound, EPR would not be directly applicable for characterizing the ground-state molecule as it is a closed-shell species. However, it could be a powerful tool for mechanistic studies if the compound is involved in reactions that proceed via radical intermediates. For example, if the molecule undergoes a reaction where a radical is formed on the aromatic ring or at one of the substituent groups, EPR spectroscopy could be used to detect and characterize this transient species, providing crucial evidence for the reaction mechanism.
Computational and Theoretical Chemistry Studies of 1 Methoxy 2 Methyl 3,5 Bis Trifluoromethyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons (electronic structure), and the relative energies of different spatial orientations (conformational analysis).
Electronic Structure and Geometry Optimization: Geometry optimization calculations using DFT, typically with a basis set like 6-311+G(d,p), can predict key structural parameters. For 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene, the benzene (B151609) ring is expected to exhibit some distortion from a perfect hexagon due to the electronic push-pull effects of the substituents. researchgate.net The strong electron-withdrawing nature of the two trifluoromethyl (-CF3) groups will likely cause a slight elongation of the C-C bonds to which they are attached and a contraction of adjacent bonds. beilstein-journals.org Conversely, the electron-donating methoxy (B1213986) (-OCH3) group and the weakly donating methyl (-CH3) group will have opposing effects.
Conformational Analysis: The primary focus of conformational analysis for this molecule is the orientation of the methoxy group's methyl substituent relative to the plane of the benzene ring. Methoxybenzenes without ortho substituents typically favor a planar conformation to maximize resonance stabilization. beilstein-journals.org However, the presence of an ortho-methyl group in this compound introduces steric hindrance. Computational studies on similar ortho-substituted anisoles suggest that the methoxy group will likely adopt a non-planar (skewed) conformation, where the C(ring)-O-C-H dihedral angle is significantly deviated from 0° or 180° to minimize steric clash. nih.gov The rotation of the trifluoromethyl groups is also a factor, though the barrier to rotation is generally low. researchgate.net
Below is a table of representative geometrical parameters for this compound, as would be predicted from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C1-O Bond Length (Å) | 1.365 |
| O-CH3 Bond Length (Å) | 1.420 |
| C3-CF3 Bond Length (Å) | 1.510 |
| C1-C2-C(methyl) Bond Angle (°) | 122.5 |
| C2-C1-O-C(methoxy) Dihedral Angle (°) | ± 90.0 |
Note: The data in this table is illustrative and represents typical values expected from DFT (B3LYP/6-311+G(d,p)) calculations based on studies of analogous substituted benzenes.
Quantum Chemical Modeling of Reaction Mechanisms, Energetics, and Transition States
Quantum chemical modeling, particularly using DFT, is instrumental in elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction mechanism can be constructed.
For this compound, modeling could explore its behavior in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The strong deactivating effect of the two -CF3 groups would make electrophilic substitution challenging, directing incoming electrophiles to the positions ortho and para to the activating methoxy group (positions 4 and 6). researchgate.netmdpi.com DFT calculations can quantify the activation barriers for attack at different positions on the ring, confirming the regioselectivity predicted by substituent effects. The calculations would involve locating the transition state structures for each pathway and computing their energies relative to the reactants. mdpi.com These studies can reveal the step-by-step process of bond formation and breaking. nih.gov
The table below presents hypothetical activation energies for the nitration of this compound at various positions, as could be determined by quantum chemical modeling.
| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| C-4 | 24.5 | Minor Product |
| C-6 | 22.0 | Major Product |
Note: The data presented is hypothetical, illustrating typical outputs from quantum chemical modeling of electrophilic aromatic substitution reactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a common application of DFT. liverpool.ac.uknih.gov The calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, determine the magnetic shielding around each nucleus. For this compound, the aromatic protons are expected to be deshielded due to the electron-withdrawing -CF3 groups. The 19F NMR signal is a key identifier, and its predicted chemical shift can be compared with experimental values for fluorinated compounds. researchgate.net
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. physchemres.orgresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-F stretching. Comparing the computed spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions. mdpi.com
The following table shows representative predicted 1H and 19F NMR chemical shifts.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H (on C4) | 7.60 |
| H (on C6) | 7.45 |
| H (on -OCH3) | 3.90 |
| H (on -CH3) | 2.30 |
| F (on -CF3) | -63.5 |
Note: These predicted NMR shifts are illustrative and based on general substituent effects and computational studies of similar aromatic compounds.
Analysis of Aromaticity, Electron Density Distribution, and Substituent Effects (Trifluoromethyl vs. Methoxy)
The interplay of electron-donating and electron-withdrawing groups on the benzene ring of this compound profoundly influences its electronic properties.
Substituent Effects: The methoxy group is a strong resonance electron-donating group and a moderate inductive electron-withdrawing group, resulting in a net activating effect. In contrast, the trifluoromethyl group is a powerful electron-withdrawing group through both inductive and resonance effects, making it strongly deactivating. researchgate.netacs.orgmdpi.com The methyl group is a weak electron-donating group via hyperconjugation. The cumulative effect of two strong deactivators (-CF3) and two activators (-OCH3, -CH3) makes the electronic landscape of the ring highly polarized.
Electron Density Distribution: The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. mdpi.com For this molecule, the MEP would show a region of high electron density (negative potential, typically colored red) around the oxygen atom of the methoxy group. Conversely, regions of low electron density (positive potential, colored blue) would be expected around the hydrogen atoms and particularly near the highly electronegative fluorine atoms of the -CF3 groups. jocpr.com
| Molecule | Aromaticity Index (NICS(1)zz, ppm) |
|---|---|
| Benzene | -29.5 |
| This compound (Predicted) | -25.0 |
Note: The NICS (Nucleus-Independent Chemical Shift) value is a common measure of aromaticity; more negative values indicate stronger aromaticity. The value for the target compound is an estimation based on trends in substituted benzenes.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge-transfer characteristics, often arising from strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. jhuapl.edu These properties are relevant for applications in optoelectronics and photonics.
The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl groups on the same benzene ring suggests that this compound could possess NLO activity. Computational chemistry can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). jocpr.com A large β value is indicative of significant NLO response. DFT calculations are a standard method for predicting these properties. Studies on other chromophores incorporating the 3,5-bis(trifluoromethyl)benzene moiety have shown its utility in creating materials with notable NLO effects. mdpi.comresearchgate.net Theoretical calculations for this specific compound would quantify its potential as an NLO material. nih.gov
| Property | Predicted Value (a.u.) |
|---|---|
| Dipole Moment (µ) | 3.5 D |
| Mean Polarizability (α) | 120 |
| First Hyperpolarizability (β_tot) | 8 x 10^-30 esu |
Note: The data is hypothetical, representing typical values for a small aromatic molecule with moderate push-pull characteristics, intended to illustrate the output of NLO computational studies.
Applications As a Versatile Chemical Building Block and Synthetic Intermediate
Precursor in the Synthesis of Diverse Functionalized Aromatic and Heteroaromatic Compounds
No specific examples or research studies were identified that describe the use of 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene as a precursor for the synthesis of other functionalized aromatic or heteroaromatic compounds. The literature does not provide details on reaction schemes, yields, or the types of compounds that could be derived from this specific molecule.
Contributions to Materials Science through the Synthesis of Advanced Organic Materials
No studies were found that link this compound to the synthesis of advanced organic materials. Consequently, there is no information regarding its potential contributions to materials science, such as in the development of polymers, organic electronics, or other functional materials.
Utility in the Design and Preparation of Ligands for Coordination Chemistry
There is no evidence in the available literature to suggest that this compound has been used in the design or preparation of ligands for coordination chemistry. Its application in forming complexes with metal ions is not described.
Future Directions and Emerging Research Avenues
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The development of asymmetric synthesis routes for chiral derivatives of 1-Methoxy-2-methyl-3,5-bis(trifluoromethyl)benzene represents a significant area of future research. The introduction of chirality can dramatically alter the biological activity and material properties of a molecule. Research into the asymmetric synthesis of other trifluoromethylated aromatic compounds has established a strong precedent for the feasibility and utility of such endeavors.
For instance, the catalytic enantioselective isomerization of trifluoromethyl imines has been shown to be a powerful method for producing optically active trifluoromethylated amines. brandeis.edufigshare.com This suggests a potential pathway for creating chiral amine derivatives of this compound. Furthermore, asymmetric Friedel-Crafts alkylation with β-trifluoromethylated acrylates has been successfully used to synthesize chiral trifluoromethylated heliotridane, demonstrating the utility of this reaction class for creating stereocenters adjacent to trifluoromethyl groups. rsc.org
Future research could focus on the diastereoselective and enantioselective functionalization of the aromatic ring or the methyl group of this compound. The development of chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for achieving high levels of stereocontrol. The resulting chiral derivatives could find applications as novel ligands in asymmetric catalysis, as chiral building blocks for pharmaceuticals, or as advanced materials with unique chiroptical properties.
Integration with Flow Chemistry and Continuous Manufacturing for Scalable Production
The integration of flow chemistry and continuous manufacturing processes offers a promising avenue for the scalable and efficient production of this compound and its derivatives. Flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. mit.edu
The synthesis of trifluoromethylated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to the controlled environment of a flow reactor. acs.orgvapourtec.comacs.org For example, a unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions has been developed, showcasing the potential for generating reactive intermediates on demand and immediately using them in subsequent reactions. chemrxiv.org This approach could be adapted for the synthesis or functionalization of this compound, minimizing the risks associated with handling unstable reagents.
Exploration of the Compound's Role in Supramolecular Assembly and Host-Guest Chemistry
The unique electronic properties conferred by the trifluoromethyl groups make this compound an intriguing candidate for applications in supramolecular chemistry and host-guest interactions. The electron-withdrawing nature of the trifluoromethyl groups can influence the aromatic ring's ability to participate in π-π stacking and other non-covalent interactions, which are the foundation of supramolecular assembly.
Research on other trifluoromethylated aromatic compounds has demonstrated their utility in constructing complex supramolecular architectures. For example, trifluoromethylation has been employed in the design of aromatic foldamers, which can adopt well-defined secondary structures. beilstein-journals.org These structures can act as receptors for guest molecules, highlighting the potential of trifluoromethylated aromatics in host-guest chemistry. The synthesis of N-glycosides via Buchwald-Hartwig coupling with 3,5-bis(trifluoromethyl)aniline (B1329491) further illustrates the incorporation of such motifs into larger, functional molecular systems. acs.org
Future investigations could explore the self-assembly of this compound derivatives into discrete supramolecular structures or extended networks. The design of derivatives with specific recognition sites could lead to the development of novel sensors, molecular capsules, or stimuli-responsive materials. The interplay between the methoxy (B1213986), methyl, and trifluoromethyl substituents will likely play a crucial role in directing the self-assembly process and determining the properties of the resulting supramolecular architectures.
Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery
The application of machine learning (ML) and artificial intelligence (AI) presents a powerful tool for accelerating the optimization of synthetic routes to this compound and for the discovery of its novel reactions and applications. beilstein-journals.orgnih.gov ML algorithms can analyze large datasets of reaction parameters to identify optimal conditions, leading to improved yields, reduced reaction times, and minimized side products.
A notable example is the use of ML to optimize the anodic trifluoromethylation of caffeine, where the algorithm was able to concurrently optimize six reaction parameters and significantly increase the reaction yield. rsc.orgrsc.org This approach could be directly applied to the synthesis and functionalization of this compound. By integrating ML with automated flow chemistry platforms, a self-optimizing system could be developed to rapidly screen a wide range of reaction conditions.
Future research will likely focus on developing predictive models for the reactivity of this compound. These models could be trained on experimental data or data from quantum chemical calculations to predict the outcomes of unknown reactions. This would enable the in silico discovery of novel transformations and guide experimental efforts towards the most promising avenues, ultimately accelerating the pace of research and development involving this compound.
Uncovering Novel Reactivity Patterns under Non-Conventional Conditions (e.g., mechanochemistry, plasma chemistry)
Exploring the reactivity of this compound under non-conventional conditions, such as mechanochemistry and plasma chemistry, could uncover novel reaction pathways and lead to the synthesis of unique products. These techniques provide energy to chemical systems through mechanical force or plasma, respectively, often leading to different outcomes compared to traditional thermal methods.
Mechanochemistry, which involves reactions induced by grinding or milling, has been shown to be an effective method for the deaminative trifluoromethylation of aromatic amines. researchgate.net This solvent-free approach offers significant environmental benefits and could potentially be adapted for the functionalization of this compound.
Plasma chemistry, on the other hand, utilizes the highly reactive species present in a plasma to drive chemical transformations. Studies on the plasma-induced reactions of trifluoromethylbenzene have demonstrated the potential for unique fluorination and isomerization reactions. nasa.gov Applying plasma chemistry to this compound could lead to the discovery of novel reactivity patterns and the formation of previously inaccessible molecules.
Future work in this area will involve the systematic investigation of the behavior of this compound under a variety of mechanochemical and plasma conditions. The characterization of the resulting products and the elucidation of the underlying reaction mechanisms will be key to harnessing the synthetic potential of these non-conventional techniques.
Q & A
Q. Advanced
- ¹⁹F NMR : Critical for identifying CF₃ group environments, as fluorine chemical shifts are highly sensitive to electronic changes .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in the aromatic region caused by methyl and methoxy substituents .
- X-ray crystallography : Provides definitive confirmation of substitution patterns and steric interactions, though crystal growth is challenging due to CF₃ hydrophobicity .
How can trifluoromethyl groups be regioselectively introduced into the aromatic ring?
Q. Advanced
- Halogen exchange : Replace bromine or iodine atoms on pre-functionalized benzene rings with CF₃ via copper-mediated reactions .
- Electrophilic trifluoromethylation : Use hypervalent iodine reagents (e.g., Togni’s reagent) under controlled conditions to direct CF₃ placement .
- Directed ortho-metalation : Leverage methoxy or methyl groups as directing groups for subsequent CF₃ functionalization .
How do the substituents influence reactivity in further transformations?
Q. Advanced
- Electrophilic substitution : CF₃ groups strongly deactivate the ring, directing electrophiles to the para position relative to methoxy. Methyl groups enhance steric blocking .
- Nucleophilic attack : Limited due to electron deficiency, but possible at the methoxy-adjacent position under strong bases .
- Cross-coupling : Suzuki-Miyaura reactions require electron-deficient aryl halides; CF₃ groups improve oxidative addition efficiency in Pd-catalyzed systems .
What strategies resolve contradictions in reported synthetic yields?
Q. Advanced
- Design of Experiments (DoE) : Statistically optimize variables (temperature, catalyst loading, solvent polarity) to identify critical factors .
- By-product analysis : Use HPLC or GC-MS to trace impurities from competing reaction pathways (e.g., over-fluorination or demethylation) .
- Computational modeling : Predict thermodynamic favorability of intermediates using DFT calculations to guide condition selection .
What applications does this compound have in pharmaceutical research?
Q. Advanced
- Bioisostere development : CF₃ groups mimic metabolic stability of methyl or ethyl groups in drug candidates .
- Ligand design : Serve as a bulky, electron-deficient scaffold for metal catalysts in asymmetric synthesis .
- Prodrug synthesis : Methoxy groups can be enzymatically cleaved in vivo for targeted drug release .
How is thermal stability assessed for this compound?
Q. Basic
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures under inert or oxidative atmospheres .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events during heating .
- Accelerated aging studies : Store at elevated temperatures (40–60°C) and monitor degradation via NMR or LC-MS .
What storage conditions prevent decomposition?
Q. Basic
- Inert atmosphere : Store under argon or nitrogen to avoid hydrolysis of CF₃ groups .
- Low temperature : Keep at –20°C in amber vials to reduce photolytic or thermal degradation .
- Desiccants : Use molecular sieves to minimize moisture-induced side reactions .
How are by-products quantified during scale-up?
Q. Advanced
- High-Resolution Mass Spectrometry (HRMS) : Detects trace impurities with ppm-level sensitivity .
- Chiral HPLC : Resolves enantiomeric by-products if asymmetric centers form during synthesis .
- In-line FTIR : Monitors reaction progress in real-time to minimize undesired pathways .
What computational tools predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
